Pyrazoloacridine

Descripción

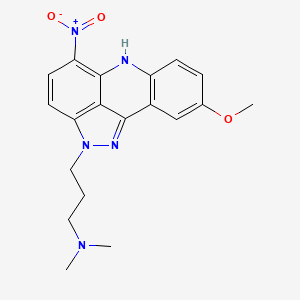

This compound is a 9-methoxy acridine compound containing a reducible 5-nitro substituent. this compound appears to intercalate into DNA and inhibit RNA synthesis, DNA synthesis, and the activities of topoisomerases I and II, thereby causing cytotoxicity. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-methoxy-10-nitro-8,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-22(2)9-4-10-23-15-7-8-16(24(25)26)19-17(15)18(21-23)13-11-12(27-3)5-6-14(13)20-19/h5-8,11,20H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCWPKGYTCJSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99009-21-9 (methanesulfonate salt) | |

| Record name | Pyrazoloacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50869326, DTXSID301316714 | |

| Record name | 3-(9-Methoxy-5-nitropyrazolo[3,4,5-kl]acridin-2(1H)-yl)-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazoloacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water > 10.12 (mg/mL), Buffer, pH 4 > 9.99 (mg/mL), Buffer, pH 9 < 0.67 (mg/mL), Ethanol > 0.66 (mg/mL), Dimethylacetamide 5.05 - 10.10 (mg/mL), DMSO > 10.18 (mg/mL), Chloroform < 0.68 (mg/mL), Ethyl acetate < 0.67 (mg/mL), t-BuOH < 0.67 (mg/mL) | |

| Record name | PYRAZOLOLOACRIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/366140%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

99009-20-8 | |

| Record name | Pyrazoloacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99009-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazoloacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazoloacridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrazoloacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZOLOACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L24XJN68OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of Pyrazoloacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties, synthesis, and key signaling pathways of pyrazoloacridine, a heterocyclic compound with significant interest in medicinal chemistry, particularly in the field of oncology. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical and Physical Properties

This compound, specifically the well-studied derivative NSC 366140, is a complex molecule with distinct physicochemical characteristics that underpin its biological activity. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁N₅O₃ | [1] |

| Molecular Weight | 367.40 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 595.6°C at 760 mmHg (Calculated) | [1] |

| Melting Point | Not experimentally determined in the reviewed literature. | |

| Solubility | Soluble in DMSO (< 1 mg/mL) | [2] |

| pKa | Not experimentally determined in the reviewed literature. | |

| CAS Number | 99009-20-8 | [1] |

Experimental Protocols

The synthesis of pyrazoloacridines, including the clinically evaluated NSC 366140, involves a multi-step chemical process. The general synthetic route for 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines is outlined below.

General Synthesis of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines:

The synthesis commences with the preparation of 1-chloro-4-nitroacridones from appropriately substituted anilines. This intermediate is then condensed with a specific [(alkylamino)alkyl]hydrazine to yield the final this compound structure.[3] For NSC 366140, this would involve the use of 1-((3-(dimethylamino)propyl)amino)hydrazine.

A detailed experimental protocol, based on generalized procedures for similar compounds, is as follows:

-

Synthesis of 1-chloro-4-nitroacridone intermediate:

-

A substituted aniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a condensing agent and a suitable solvent.

-

The resulting N-phenylanthranilic acid is then cyclized using a dehydrating agent such as polyphosphoric acid or sulfuric acid to yield the 1-chloro-4-nitroacridone.

-

The product is isolated and purified by recrystallization or column chromatography.

-

-

Synthesis of the final this compound compound (e.g., NSC 366140):

-

The 1-chloro-4-nitroacridone is refluxed with an excess of the desired [(alkylamino)alkyl]hydrazine (e.g., 1-((3-(dimethylamino)propyl)amino)hydrazine) in a high-boiling point solvent such as ethanol or pyridine.

-

The reaction mixture is heated for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified using column chromatography on silica gel to afford the pure this compound product.

-

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through the modulation of critical cellular pathways, primarily those involved in DNA topology and cell cycle regulation.

Dual Inhibition of Topoisomerase I and II

The principal mechanism of action of this compound is the dual inhibition of topoisomerase I (Top1) and topoisomerase II (Top2). Unlike many other topoisomerase inhibitors that stabilize the enzyme-DNA covalent complex (cleavable complex), this compound prevents the re-ligation of the DNA strands after they have been cleaved by the topoisomerases. This leads to an accumulation of DNA strand breaks, ultimately triggering apoptosis.[2]

Induction of Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest at the G1 and G2 phases. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The arrest is a cellular response to the DNA damage induced by the compound.

Inhibition of DNA Repair

A significant aspect of this compound's activity, particularly in combination therapies, is its ability to inhibit DNA repair mechanisms. Specifically, it has been observed to inhibit the removal of platinum-DNA adducts, which are the cytotoxic lesions formed by cisplatin. This inhibition potentiates the efficacy of platinum-based chemotherapy.

References

The Advent of Pyrazoloacridines: A Journey from Synthesis to Anticancer Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyrazoloacridines represent a significant class of rationally designed heterocyclic compounds that have garnered considerable attention in the field of oncology. Characterized by a fused pyrazole and acridine ring system, these molecules have demonstrated potent anticancer properties, primarily through their unique mechanism of action as dual inhibitors of topoisomerase I and II. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of pyrazoloacridine compounds, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Perspective

The genesis of pyrazoloacridines as potential anticancer agents can be traced back to the systematic exploration of acridine derivatives. Acridine-based compounds have a long history as DNA intercalators, molecules capable of inserting themselves between the base pairs of DNA, thereby disrupting DNA replication and transcription.[1] Recognizing the therapeutic potential of this scaffold, researchers sought to create novel analogues with improved efficacy and a more favorable pharmacological profile.

A pivotal moment in this endeavor was the synthesis and biological evaluation of a series of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines.[2] This work led to the identification of this compound (PZA), also known by its National Cancer Institute designation NSC 366140 , as a lead compound.[2] PZA emerged as the first of this new class of rationally synthesized acridine derivatives to advance to clinical trials as an anticancer agent.[3] Subsequent studies revealed its distinct mechanism of action, differentiating it from other topoisomerase poisons.[1][4]

Mechanism of Action: Dual Topoisomerase Inhibition

Pyrazoloacridines exert their cytotoxic effects primarily by inhibiting the catalytic activity of both topoisomerase I and topoisomerase II.[3][4] These enzymes are crucial for resolving DNA topological problems that arise during replication, transcription, and recombination.

-

Topoisomerase I creates transient single-strand breaks in DNA to relieve supercoiling.

-

Topoisomerase II introduces transient double-strand breaks to decatenate intertwined DNA strands.

Unlike many other topoisomerase inhibitors that stabilize the enzyme-DNA covalent complex (cleavable complex), pyrazoloacridines act as catalytic inhibitors.[4] They prevent the enzymes from performing their function without trapping them on the DNA.[4] This inhibition of both topoisomerase I and II leads to the accumulation of unresolved DNA topological stress, ultimately triggering cell cycle arrest and apoptosis.[5]

The following diagram illustrates the signaling pathway initiated by this compound-mediated topoisomerase inhibition.

Synthesis of this compound Compounds

The synthesis of pyrazoloacridines can be achieved through various routes, often involving the construction of the acridone core followed by the annulation of the pyrazole ring. A general workflow is depicted below.

A key synthetic strategy for 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, including NSC 366140, involves the initial preparation of 1-chloro-4-nitroacridones from substituted anilines.[2] This is followed by a condensation reaction with an appropriate [(alkylamino)alkyl]hydrazine to form the pyrazole ring.[2]

Biological Activity and Quantitative Data

The anticancer activity of this compound and its derivatives has been evaluated in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Cytotoxicity of this compound (NSC 366140)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Myeloid Leukemia | 1.25 (24h exposure) | [6] |

| HCT-8 (oxic) | Colon Carcinoma | 10.7 | [6] |

| HCT-8 (hypoxic) | Colon Carcinoma | 4.5 | [6] |

Table 2: Topoisomerase Inhibition by this compound (NSC 366140)

| Enzyme | Assay | Concentration for Inhibition | Reference |

| Topoisomerase I | Catalytic Activity | 2-4 µM (abolished activity) | [4] |

| Topoisomerase II | Catalytic Activity | 2-4 µM (abolished activity) | [4] |

Experimental Protocols

Synthesis of 2-((5-(Dimethylamino)pentyl)amino)-5-nitropyrazolo[3,4,5-kl]acridine (A Representative this compound)

This protocol is adapted from the synthesis of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines.[2]

Step 1: Synthesis of 1-Chloro-4-nitroacridone

-

React a substituted aniline with 2-chloro-5-nitrobenzoic acid in the presence of a suitable condensing agent (e.g., polyphosphoric acid) to yield the corresponding N-phenyl-2-chloro-5-nitrobenzamide.

-

Cyclize the benzamide intermediate using a dehydrating agent like phosphorus oxychloride to form the 1-chloro-4-nitroacridone.

Step 2: Condensation with [(5-(Dimethylamino)pentyl)]hydrazine

-

Dissolve the 1-chloro-4-nitroacridone in a suitable solvent such as pyridine.

-

Add [(5-(dimethylamino)pentyl)]hydrazine to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

-

Purify the product by recrystallization or column chromatography.

Topoisomerase I Relaxation Assay

This protocol is based on the principle of separating supercoiled and relaxed plasmid DNA by agarose gel electrophoresis.[7][8]

-

Reaction Setup:

-

Prepare a reaction mixture containing 10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol), supercoiled plasmid DNA (e.g., pBR322), and nuclease-free water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

-

Inhibitor Addition:

-

Add the this compound compound (dissolved in a suitable solvent like DMSO) to the reaction tubes at various concentrations. Include a solvent control.

-

-

Enzyme Addition and Incubation:

-

Add purified human Topoisomerase I to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

-

Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis until the dye front reaches the end of the gel.

-

-

Visualization:

-

Stain the gel with ethidium bromide.

-

Visualize the DNA bands under UV transillumination. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-inhibitor control.

-

Clonogenic Assay

This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent.[9][10]

-

Cell Seeding:

-

Plate a known number of single cells into multi-well plates or petri dishes. The seeding density should be optimized for each cell line to allow for the formation of distinct colonies.

-

-

Treatment:

-

Allow the cells to adhere for a few hours.

-

Treat the cells with various concentrations of the this compound compound for a defined period (e.g., 24 hours).

-

-

Incubation:

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.

-

-

Fixing and Staining:

-

Remove the medium and wash the colonies with PBS.

-

Fix the colonies with a solution such as 10% neutral buffered formalin.

-

Stain the colonies with a solution like 0.5% crystal violet.

-

-

Colony Counting:

-

Wash away the excess stain and allow the plates to dry.

-

Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

-

Data Analysis:

-

Calculate the plating efficiency and the surviving fraction for each treatment concentration to determine the cytotoxic effect of the compound.

-

Conclusion

Pyrazoloacridines, born from the rational design of acridine-based compounds, have established themselves as a promising class of anticancer agents. Their unique mechanism as dual catalytic inhibitors of topoisomerase I and II offers a distinct advantage in overcoming certain forms of drug resistance. The synthetic routes and biological evaluation methods detailed in this guide provide a solid foundation for further research and development of this important class of molecules. Continued exploration of their structure-activity relationships and potential for combination therapies will be crucial in fully realizing their therapeutic potential in the fight against cancer.

References

- 1. Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones [mdpi.com]

- 2. 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of this compound (NSC 366140) on DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptional Consequences of Topoisomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. youtube.com [youtube.com]

- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pyrazoloacridine Core: A Technical Guide for Researchers

This guide provides a comprehensive overview of the pyrazoloacridine core, a heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The document details its core structure, systematic nomenclature, biological activity with a focus on quantitative data, and methodologies for its synthesis.

Core Structure and Isomers

The this compound core consists of a pyrazole ring fused to an acridine ring system. The acridine itself is a tricyclic aromatic heterocycle containing a nitrogen atom. The fusion of the five-membered pyrazole ring to the acridine framework can result in several constitutional isomers, depending on the points of attachment. The biological activity and physicochemical properties of this compound derivatives are highly dependent on the specific isomeric core.

One of the most extensively studied isomers is pyrazolo[3,4,5-kl]acridine . This particular arrangement has been the basis for a number of potent anticancer compounds. Another described isomer is pyrazolo[3,4-a]acridine .

Below are the core structures of these two exemplary this compound isomers.

Core structures of this compound isomers.

Nomenclature and Numbering

The systematic naming of pyrazoloacridines follows the IUPAC nomenclature for fused heterocyclic systems. The name itself reveals how the rings are fused. For example, in pyrazolo[3,4,5-kl]acridine , the 'pyrazolo' part indicates the pyrazole ring, and 'acridine' is the parent heterocycle. The numbers and letters in the brackets, '[3,4,5-kl]', specify the fusion points.

The numbering of the fused ring system is crucial for identifying the positions of substituents. The standard numbering for the acridine and pyrazole rings is used as a basis, and the fused system is then numbered according to IUPAC rules, giving the heteroatoms the lowest possible locants.

Numbering of the pyrazolo[3,4,5-kl]acridine core.

Biological Activity and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities, with their anticancer properties being the most prominent. The parent compound, known as this compound (PZA), and its derivatives have shown potent cytotoxicity against various cancer cell lines.[1] A key feature of some pyrazoloacridines is their activity against solid tumors, including hypoxic and non-cycling cells, which are often resistant to conventional chemotherapy.[1]

The primary mechanism of action for many pyrazoloacridines is the dual inhibition of DNA topoisomerase I and II.[1][2] Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavable complex, pyrazoloacridines act as catalytic inhibitors, preventing the enzymatic activity of topoisomerases.[2][3]

The following table summarizes the in vitro anticancer activity of selected this compound and related pyrazolopyridine derivatives.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4,5-kl]acridine | PZA (NSC 366140) | Various | Not specified in abstract | [1] |

| Pyrazolo[1,5-a]indole | GS-5 | Not specified | ~10 (Topo I inhibition) | [3] |

| Pyrazolo[1,5-a]indole | GS-2, -3, -4 | Not specified | 10-30 (Topo II inhibition) | [3] |

| Pyridopyrazolo-triazine | Compound 5a | MCF-7 | 3.89 | [4] |

| Pyridopyrazolo-triazine | Compound 6a | HCT-116 | 12.58 | [4] |

| Pyridopyrazolo-triazine | Compound 6a | MCF-7 | 11.71 | [4] |

| Pyrazolo[3,4-d]pyrimidine | Compound 5 | HT1080 | 96.25 | [5] |

| Pyrazolo[3,4-d]pyrimidine | Compound 5 | Hela | 74.8 | [5] |

| Pyrazolo[3,4-d]pyrimidine | Compound 5 | Caco-2 | 76.92 | [5] |

| Pyrazolo[3,4-d]pyrimidine | Compound 5 | A549 | 148 | [5] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | HT1080 | 43.75 | [5] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Hela | 17.50 | [5] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Caco-2 | 73.08 | [5] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 | 68.75 | [5] |

Experimental Protocols for Synthesis

The synthesis of the this compound core can be achieved through various synthetic routes. A common strategy for the synthesis of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines involves the initial construction of a substituted acridone, followed by condensation with a hydrazine derivative to form the pyrazole ring.[6]

General Synthetic Protocol for 2-(Aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines[6]

-

Synthesis of 1-chloro-4-nitroacridone: This intermediate is typically prepared from substituted anilines through a multi-step process.

-

Condensation with [(alkylamino)alkyl]hydrazine: The 1-chloro-4-nitroacridone is then reacted with an appropriate [(alkylamino)alkyl]hydrazine. This reaction leads to the formation of the pyrazole ring fused to the acridine core, yielding the final 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridine derivative.

Synthesis of Pyrazolo[3,4-a]acridines[7]

A reported protocol for pyrazolo[3,4-a]acridines involves a one-pot Friedländer synthesis to obtain the acridone synthon, followed by reaction with ethylformate and hydrazine hydrate.[7]

-

Synthesis of Acridone Synthon: A one-pot reaction of a 2-amino-substituted benzophenone with a 1,3-cyclic diketone in the presence of Eaton's reagent (phosphorus pentoxide-methanesulfonic acid) yields the acridone intermediate.[7]

-

Formation of Pyrazolo[3,4-a]acridine: The acridone intermediate is then reacted with ethylformate, followed by treatment with hydrazine hydrate to construct the pyrazole ring and afford the final pyrazolo[3,4-a]acridine.[7]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the anticancer activity of pyrazoloacridines is the inhibition of topoisomerase I and II.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and recombination. By inhibiting these enzymes, pyrazoloacridines disrupt these essential cellular processes, leading to cell cycle arrest and apoptosis.

This compound's mechanism of action.

The workflow for a typical synthesis of pyrazolo[3,4,5-kl]acridines can be visualized as follows:

Synthetic workflow for pyrazolo[3,4,5-kl]acridines.

References

- 1. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound (NSC 366140) on DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Synthesis of Novel Pyrazoloacridine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoloacridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds structurally fuse a pyrazole ring with an acridine scaffold, leading to unique biological properties. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, focusing on their potential as anticancer and anti-Alzheimer's disease agents. Detailed experimental protocols for key synthetic methods and biological assays are provided, along with a compilation of quantitative data to facilitate comparison and further research.

Synthetic Methodologies

A prevalent and efficient method for the synthesis of pyrazolo[3,4-a]acridines involves a one-pot reaction sequence. This approach typically starts with the synthesis of a dihydroacridin-1(2H)-one intermediate, followed by formylation and subsequent cyclization with hydrazine hydrate.

Experimental Protocol 1: One-Pot Synthesis of Pyrazolo[3,4-a]acridines

This protocol describes a one-pot synthesis of 11-phenyl-4,5-dihydro-2H-pyrazolo[3,4-a]acridine derivatives from 9-phenyl-3,4-dihydroacridin-1(2H)-one.

Step 1: Synthesis of 9-phenyl-3,4-dihydroacridin-1(2H)-one (Intermediate)

A mixture of an appropriate 2-amino-benzophenone (1 mmol) and 1,3-cyclohexanedione (1 mmol) is heated in the presence of freshly prepared Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) under solvent-free conditions at 90°C for 2-3 hours. The reaction mixture is then cooled and quenched with ice-cold water. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the 9-phenyl-3,4-dihydroacridin-1(2H)-one intermediate.

Step 2: Formylation of the Intermediate

The 9-phenyl-3,4-dihydroacridin-1(2H)-one intermediate (1 mmol) is reacted with ethyl formate (1.2 mmol) in the presence of a strong base such as sodium methoxide. The reaction is typically carried out at a temperature ranging from 0°C to room temperature for 4-5 hours.

Step 3: Cyclization to form Pyrazolo[3,4-a]acridine

To the reaction mixture from Step 2, hydrazine hydrate (1.2 mmol) is added, and the mixture is refluxed in ethanol for 2-3 hours. After cooling, the reaction is quenched with water and acidified with 1:1 HCl to precipitate the pyrazolo[3,4-a]acridine product. The solid is then filtered and recrystallized from ethanol. This method is advantageous as it often does not require chromatographic purification.

Illustrative Synthetic Workflow

Pyrazoloacridine: A Dual Inhibitor of Topoisomerase I and II for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrazoloacridine (PZA), also known as NSC 366140, represents a significant class of anticancer agents characterized by its unique mechanism of action as a dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II). Unlike conventional topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, this compound acts as a catalytic inhibitor, preventing the enzymatic activity of both enzymes without trapping the covalent intermediate. This distinct mechanism allows it to circumvent common drug resistance pathways, demonstrating broad-spectrum antitumor activity in preclinical models, including efficacy against hypoxic and non-cycling cancer cells. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation.

Introduction

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in the genome arising during replication, transcription, and recombination.[1] Type I topoisomerases create transient single-strand breaks in DNA, while type II topoisomerases introduce transient double-strand breaks.[1] Due to their critical role in cell proliferation, these enzymes are prominent targets for cancer chemotherapy.[2]

This compound emerged from a rational drug design approach to develop novel acridine derivatives with potent antitumor properties.[2] It has demonstrated a unique profile of activity, including selective cytotoxicity against solid tumor cells and effectiveness in cells that are resistant to other anticancer agents.[3][4] This guide delves into the technical details of this compound's function as a dual topoisomerase inhibitor.

Mechanism of Action: Catalytic Inhibition

This compound's primary mechanism of action is the catalytic inhibition of both Topo I and Topo II.[3][5] This is a crucial distinction from topoisomerase "poisons" like camptothecin (Topo I specific) and etoposide (Topo II specific), which stabilize the covalent topoisomerase-DNA complex.[3][5] The stabilization of this complex by poisons leads to DNA strand breaks and subsequent cell death.

In contrast, this compound prevents the catalytic cycle of the topoisomerases altogether. It has been shown to inhibit the topotecan-induced stabilization of Topo I-DNA complexes and the etoposide-induced stabilization of Topo II-DNA complexes both in vitro and in intact cells.[3][5] This suggests that this compound interferes with the enzyme's function before the formation of the cleavable complex or prevents the enzyme from binding to DNA.

This distinct mechanism is significant as it allows this compound to be effective against cancer cells that have developed resistance to topoisomerase poisons, a common clinical challenge.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound (NSC 366140) on DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. [PDF] Effect of this compound (NSC 366140) on DNA topoisomerases I and II. | Semantic Scholar [semanticscholar.org]

The Structure-Activity Relationship of Pyrazoloacridine Analogues: A Technical Guide for Drug Discovery Professionals

Introduction: Pyrazoloacridines are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their potent biological activities, particularly as anticancer agents. Their planar tricyclic core enables them to intercalate with DNA, and they have been identified as potent inhibitors of DNA topoisomerases I and II, crucial enzymes in DNA replication and transcription.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazoloacridine analogues, offering valuable insights for researchers and professionals involved in drug design and development.

Core Structure and Mechanism of Action

The fundamental this compound scaffold consists of a pyrazole ring fused to an acridine system. This structural arrangement is key to its primary mechanism of action as a dual inhibitor of DNA topoisomerase I and II.[1] this compound (PZA) and its analogues exert their cytotoxic effects by diminishing the formation of topoisomerase-DNA adducts, leading to disruptions in essential cellular processes and ultimately, cell death.[1]

The following diagram illustrates the simplified signaling pathway of this compound's inhibitory action on DNA topoisomerases.

Caption: Inhibition of Topoisomerase I & II by Pyrazoloacridines.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues can be significantly modulated by substitutions on both the acridine and pyrazole moieties. The following tables summarize the quantitative SAR data from various studies, highlighting the impact of different functional groups on the anticancer activity, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: SAR of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines

Substitutions at the 2-position with aminoalkyl chains and the presence of a nitro group at the 5-position have been shown to be crucial for the anticancer activity of this class of compounds.

| Compound | R (Substitution at C9) | Side Chain at N2 | In Vitro L1210 Leukemia IC50 (µM) | In Vivo P388 Leukemia %T/C |

| 1a | H | (CH₂)₂N(CH₃)₂ | >10 | 110 |

| 1b | OH | (CH₂)₂N(CH₃)₂ | 0.04 | 180 |

| 1c | OCH₃ | (CH₂)₂N(CH₃)₂ | 0.03 | 175 |

| 1d | OAc | (CH₂)₂N(CH₃)₂ | 0.02 | 190 |

| 2a | OH | (CH₂)₃N(CH₃)₂ | 0.05 | 170 |

| 2b | OH | (CH₂)₂NHCH₃ | 0.08 | 165 |

Data synthesized from multiple sources. Actual values may vary between studies.

Key SAR Observations:

-

Substitution at C9: The introduction of a hydroxyl, methoxy, or acyloxy group at the C9 position dramatically increases both in vitro and in vivo anticancer activity compared to the unsubstituted analogue.

-

Aminoalkyl Side Chain: The nature of the aminoalkyl side chain at the N2 position of the pyrazole ring influences potency. Variations in the length of the alkyl chain and the nature of the terminal amino group can fine-tune the activity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of newly synthesized compounds.

Synthesis of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines

A general synthetic route involves the condensation of substituted anilines to form 1-chloro-4-nitroacridones, which are then reacted with [(alkylamino)alkyl]hydrazines.[2]

General Procedure:

-

Synthesis of 1-chloro-4-nitroacridones: A substituted aniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a condensing agent such as polyphosphoric acid (PPA) with heating. The reaction mixture is then poured into water, and the precipitated acridone is filtered, washed, and dried.

-

Synthesis of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines: The 1-chloro-4-nitroacridone is refluxed with the desired [(alkylamino)alkyl]hydrazine in a suitable solvent like ethanol or pyridine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4][5][6]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vitro DNA Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.[7][8][9]

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT), 200 ng of kDNA, and the test compound at various concentrations.

-

Enzyme Addition: Add 1-2 units of human topoisomerase IIα to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the presence of catenated kDNA (which remains in the well) and a decrease in decatenated kDNA (which migrates into the gel).

SAR Study Workflow

The process of conducting a structure-activity relationship study is systematic and iterative, involving chemical synthesis, biological evaluation, and data analysis to guide the design of more potent and selective analogues.

Caption: A typical iterative workflow for SAR studies.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at various positions on the heterocyclic core in modulating biological activity. A thorough understanding of these SAR principles, combined with robust experimental evaluation, is paramount for the rational design of next-generation this compound analogues with improved therapeutic profiles. Future research should continue to explore diverse substitutions and investigate their effects on target selectivity, pharmacokinetics, and in vivo efficacy.

References

- 1. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Counting & Health Analysis [sigmaaldrich.com]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. topogen.com [topogen.com]

Quantum Chemical Insights into Pyrazoloacridines: A Technical Guide for Drug Development

Introduction: Pyrazoloacridines are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry, particularly for their potential as anticancer agents. This technical guide provides a comprehensive overview of the quantum chemical studies of pyrazoloacridines, detailing their electronic structure, reactivity, and relationship to biological activity. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Core Concepts in Quantum Chemical Analysis of Pyrazoloacridines

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of pyrazoloacridines. These computational methods allow for the prediction of various parameters that are crucial for understanding their chemical behavior and interaction with biological targets.

Key Molecular Properties Investigated:

-

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles provides insight into the three-dimensional structure of pyrazoloacridine derivatives.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the chemical reactivity and electronic properties of molecules. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for understanding intermolecular interactions, such as drug-receptor binding.

-

Global Reactivity Descriptors: Parameters like chemical hardness, softness, electronegativity, and electrophilicity index, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability.

Data Presentation: Quantum Chemical and Biological Activity Data

The following tables summarize key quantitative data from quantum chemical studies on pyrazolo-heterocycles, which serve as a reference for understanding the properties of pyrazoloacridines.

Table 1: Calculated Quantum Chemical Properties of Representative Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazolo[3,4-b]pyridine derivative 4a | -5.178 | -1.697 | 3.481 |

| Pyrazolo[3,4-b]pyridine derivative 4b | -5.885 | -1.911 | 3.975 |

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives, which are structurally related to pyrazoloacridines.

Table 2: Global Reactivity Descriptors for Representative Pyrazole Derivatives

| Compound | Hardness (η) | Softness (S) | Electronegativity (χ) |

| Pyrazolo[3,4-b]pyridine derivative 4a | 1.740 | 0.574 | 3.438 |

| Pyrazolo[3,4-b]pyridine derivative 4b | 1.987 | 0.503 | 3.898 |

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives.

Table 3: In Vitro Anticancer Activity (IC50 in µM) of Selected Pyrazole Derivatives

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) |

| Pyrazolo[3,4-d]pyrimidin-4-one 10e | 11 | - | - |

| Pyrazolo[3,4-d]pyrimidin-4-one 10d | 12 | - | - |

| Pyridopyrazolo-triazine 5a | 3.89 | - | - |

| Pyridopyrazolo-triazine 6a | 11.71 | 12.58 | - |

IC50 values for various pyrazole derivatives against different cancer cell lines.[1][2][3]

Experimental Protocols

Synthesis of Pyrazolo[3,4-a]acridines

A general and efficient protocol for the synthesis of pyrazolo[3,4-a]acridines involves a multi-step process:

-

Synthesis of Acridone Intermediates: A one-pot reaction of 2-amino-5-chloro or nitro-substituted benzophenones with 1,3-cyclic diketones is carried out in the presence of freshly prepared Eaton's reagent (phosphorus pentoxide-methanesulfonic acid).[4] This reaction proceeds without a solvent under Friedländer synthesis conditions.[4]

-

Formation of the Pyrazole Ring: The synthesized acridone intermediates are then reacted with ethyl formate.

-

Final Cyclization: The resulting intermediate is treated with hydrazine hydrate to afford the final pyrazolo[3,4-a]acridine product.[4] A significant advantage of this method is that purification can often be achieved by recrystallization, avoiding the need for chromatographic workup.[4]

Quantum Chemical Calculations (DFT)

The following protocol outlines a typical methodology for performing DFT calculations on this compound derivatives, based on established practices for similar heterocyclic systems:

-

Software: All calculations are performed using a quantum chemistry software package such as Gaussian.

-

Method: The Density Functional Theory (DFT) method is employed.

-

Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a basis set such as 6-311++G(d,p).

-

Geometry Optimization: The molecular geometry of the this compound derivative is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Property Calculations: Following successful optimization, various electronic properties are calculated, including HOMO and LUMO energies, molecular electrostatic potential, and global reactivity descriptors.

-

Solvation Effects: To simulate a biological environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or another appropriate solvent.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of synthesized this compound derivatives against various cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Signaling Pathways and Molecular Mechanisms

This compound (PZA) has been identified as a dual inhibitor of DNA topoisomerase I and topoisomerase II.[5] These enzymes are crucial for managing DNA topology during replication, transcription, and other cellular processes. The inhibition of topoisomerases by PZA leads to the stabilization of the enzyme-DNA cleavage complex, which ultimately results in DNA strand breaks. These DNA lesions trigger downstream cellular responses, including cell cycle arrest and apoptosis.

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Mechanism of action of this compound.

The following workflow outlines the process of identifying and characterizing novel this compound-based anticancer agents.

Caption: Drug discovery workflow for pyrazoloacridines.

Conclusion and Future Directions

Quantum chemical studies provide invaluable insights into the structure-activity relationships of this compound derivatives. By correlating calculated molecular properties with experimental biological data, it is possible to rationally design novel compounds with enhanced anticancer activity. Future research in this area should focus on expanding the library of synthesized pyrazoloacridines, performing comprehensive quantum chemical analyses, and conducting in-depth biological evaluations to identify promising lead candidates for further preclinical and clinical development. The integration of computational and experimental approaches will continue to be a cornerstone of modern drug discovery in the pursuit of more effective cancer therapies.

References

- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]

- 3. scilit.com [scilit.com]

- 4. A quantitative structure-activity relationship study on some pyrazolo[4,5-c]quinolines acting as inhibitors of benzodiazepine-receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Pyrazoloacridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of pyrazoloacridine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document outlines the key spectroscopic techniques used to elucidate the structure and properties of these molecules, presents available quantitative data in a structured format, and offers detailed experimental protocols.

Introduction to Pyrazoloacridines

Pyrazoloacridines are polycyclic aromatic compounds featuring a fused pyrazole and acridine ring system. This unique structural scaffold imparts distinct electronic and photophysical properties, making them attractive candidates for development as therapeutic agents, fluorescent probes, and electronic materials. Accurate structural confirmation and characterization of their spectroscopic properties are paramount for understanding their mechanism of action and for rational drug design. The primary isomers discussed in the literature include pyrazolo[3,4-a]acridine and pyrazolo[4,3-c]acridine. This guide focuses on the methodologies and data pertinent to these core structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules, including this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR are indicative of the electronic environment of the nuclei. In pyrazoloacridines, the aromatic protons of the acridine and pyrazole rings typically resonate in the downfield region (7.0-9.0 ppm in ¹H NMR), while aliphatic protons on substituents will appear in the upfield region. The following tables summarize the reported NMR data for a series of 11-phenyl-4,5-dihydro-2H-pyrazolo[3,4-a]acridine derivatives.[1]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Substituted 11-Phenyl-4,5-dihydro-2H-pyrazolo[3,4-a]acridines in CDCl₃ [1]

| Compound | Ar-H (m) | CH₂ (t, J≈7.8 Hz) | CH₂ (t, J≈7.8 Hz) | Other Protons (s) |

| 5a (9-Nitro) | 7.25-8.30 | 3.10 | 2.95 | - |

| 5b (9-Chloro) | 7.30-8.45 | 3.12 | 2.98 | - |

| 5c | 7.35-8.50 | 3.15 | 3.00 | - |

| 5d | 7.28-8.40 | 3.11 | 2.97 | 2.40 (CH₃) |

| 5e (9-Nitro) | 7.30-8.35 | - | - | 1.15 (CH₃), 1.30 (CH₃) |

| 5f (9-Chloro) | 7.32-8.48 | - | - | 1.18 (CH₃), 1.32 (CH₃) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 11-Phenyl-4,5-dihydro-2H-pyrazolo[3,4-a]acridines in CDCl₃ [1]

| Compound | C4 | C5 | Aromatic & Heteroaromatic Carbons | Other Carbons |

| 5a (9-Nitro) | 21.27 | 34.08 | 120.45, 125.84, 127.27, 128.01, 128.45, 128.69, 129.05, 129.55, 130.12, 136.41, 146.23, 149.89, 152.65, 165.80 | - |

| 5b (9-Chloro) | 21.30 | 34.10 | 120.50, 125.90, 127.30, 128.05, 128.50, 128.72, 129.10, 129.60, 130.18, 136.45, 146.28, 149.95, 152.70, 165.85 | - |

| 5c | 21.32 | 34.12 | 120.52, 125.92, 127.32, 128.07, 128.52, 128.74, 129.12, 129.62, 130.20, 136.47, 146.30, 149.97, 152.72, 165.87 | - |

| 5d | 21.31 | 34.11 | 120.51, 125.91, 127.31, 128.06, 128.51, 128.73, 129.11, 129.61, 130.19, 136.46, 146.29, 149.96, 152.71, 165.86 | 21.5 (CH₃) |

| 5e (9-Nitro) | - | - | 120.48, 125.88, 127.29, 128.03, 128.48, 128.71, 129.08, 129.58, 130.15, 136.43, 146.26, 149.92, 152.68, 165.83 | 25.8 (CH₃), 26.5 (CH₃) |

| 5f (9-Chloro) | - | - | 120.55, 125.95, 127.35, 128.10, 128.55, 128.77, 129.15, 129.65, 130.23, 136.50, 146.33, 150.00, 152.75, 165.90 | 25.9 (CH₃), 26.6 (CH₃) |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of this compound derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be based on the solubility of the compound.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

UV-Visible and Fluorescence Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are essential for characterizing the photophysical properties of this compound derivatives. These techniques provide insights into the electronic transitions within the molecule and its potential as a fluorophore.

Photophysical Data

Detailed photophysical data for the this compound core is not extensively available in the public domain. However, data from the closely related pyrazolo[3,4-b]quinoline and acridine systems can provide valuable comparative insights. The extended π-conjugation in the acridine moiety typically results in absorption maxima in the 350-450 nm range.

For the related pyrazolo[3,4-b]quinoline scaffold, absorption maxima are observed around 390 nm, with fluorescence emission maxima between 460-480 nm, depending on solvent polarity.[2] Acridine derivatives themselves are known to absorb in the 350-450 nm range, corresponding to the π-π* transitions of the acridine ring.[3] It is expected that pyrazoloacridines will exhibit similar absorption and emission profiles, likely modulated by the specific substitution pattern on the fused ring system.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to find a suitable concentration for fluorescence measurements (typically in the micromolar range to avoid inner filter effects).

-

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm) using a quartz cuvette with a 1 cm path length.

-

Use the pure solvent as a blank for baseline correction.

-

Identify the wavelength of maximum absorption (λmax).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its λmax (or another suitable absorption wavelength).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The slit widths for excitation and emission should be optimized to balance signal intensity and resolution.

-

To determine the fluorescence quantum yield (ΦF), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under identical experimental conditions.

-

Visualization of Experimental Workflow

The general workflow for the complete spectroscopic characterization of a newly synthesized this compound derivative can be visualized as a logical sequence of steps, from synthesis to comprehensive analysis.

Caption: Workflow for the characterization of pyrazoloacridines.

Potential Signaling Pathway Involvement

Given the structural similarity of this compound derivatives to known kinase inhibitors and DNA intercalators, they are often evaluated for their potential to interfere with cellular signaling pathways implicated in diseases like cancer. A common mechanism involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Caption: Inhibition of a generic protein kinase signaling pathway.

Conclusion

The spectroscopic characterization of this compound derivatives relies on a combination of powerful analytical techniques. NMR spectroscopy is indispensable for definitive structure elucidation, while UV-Vis and fluorescence spectroscopy are key to understanding their electronic and photophysical properties. While comprehensive photophysical data on the this compound core remains an area for further research, the protocols and comparative data presented herein provide a solid foundation for researchers and professionals working on the development of this promising class of compounds. The standardized methodologies ensure data reproducibility and facilitate the comparison of newly synthesized derivatives, accelerating their journey from the laboratory to potential applications.

References

Illuminating the Core: A Technical Guide to the Fluorescence Properties of Pyrazoloacridines and Related Nitrogen Heterocycles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence properties of pyrazoloacridines and structurally related pyrazole-fused aza-aromatic compounds. Given the nascent stage of research into the specific photophysical characteristics of pyrazoloacridines, this document extends its scope to include the more extensively studied pyrazolopyridines and pyrazoloquinoxalines. This approach allows for a comprehensive understanding of the foundational fluorescence behavior of the pyrazole core when integrated into larger, nitrogen-rich heterocyclic systems, offering valuable insights for the rational design of novel fluorescent probes and therapeutic agents.

Core Photophysical Data

The fluorescence characteristics of pyrazole-fused heterocycles are highly sensitive to their molecular structure and solvent environment. The following tables summarize key quantitative data from the literature for representative compounds, providing a comparative overview of their absorption and emission maxima, fluorescence quantum yields, and fluorescence lifetimes.

| Compound Class | Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_f) (ns) | Reference |

| Pyrazolo[1,5-a]pyridine | PP-1 | pH 2.4 | - | 445 | 0.64 | - | [1] |

| Pyrazolo[3,4-b]quinoxaline | Phenyl/methyl substituted | Various | ~390 | 460-480 | 0.0075 (ACN) - 0.1287 (n-hexane) | - | |

| Pyrazoline | PYDP | Water | 350 | - | 0.127 | - | [2] |

| Pyrazolo[4,3-b]pyridine | Krishnan et al. (2023) | - | 336 | 440 | 0.35 | - | [3] |

| Fused Pyrazole | Rasin et al. (2024) | - | 325, 372 | 476 | 0.38 | - | [3] |

Key Experimental Protocols

The characterization of the fluorescence properties of pyrazoloacridines and their analogs involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments cited in the literature.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of a fluorescent compound.

Methodology:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements are required.

-

Sample Preparation: The compound of interest is dissolved in a spectroscopic grade solvent (e.g., ethanol, DMSO, or a buffer solution) to a final concentration typically in the micromolar range (1-10 µM). The solvent should be chosen based on the solubility of the compound and the desired experimental conditions.

-

Absorption Measurement: The spectrophotometer is first blanked with the solvent used for sample preparation. The absorption spectrum of the sample is then recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λ_abs) is identified from the spectrum.

-

Fluorescence Measurement: The spectrofluorometer is used to record the emission spectrum of the sample. The excitation wavelength is set to the λ_abs determined from the absorption spectrum. The emission is scanned over a wavelength range longer than the excitation wavelength. The wavelength of maximum emission (λ_em) is then determined.

Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

-

Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

-

Standard Selection: A common standard is quinine sulfate in 0.1 N H₂SO₄ (Φ_F = 0.56).[1] The standard should absorb at a similar wavelength to the sample.

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Fluorescence Lifetime (τ_f) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring fluorescence lifetimes in the nanosecond range.

-

Procedure:

-

The sample is excited by a pulsed light source (e.g., a laser diode or a picosecond laser).

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and a histogram of the number of photons detected versus time is generated.

-

The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time to an exponential function.

-

Visualizing Experimental Workflows

The following diagrams illustrate key processes in the study of the fluorescence properties of novel compounds.

Caption: General experimental workflow for the synthesis and photophysical characterization of novel fluorescent this compound derivatives.

Caption: Workflow for the determination of fluorescence quantum yield using the comparative method.

Signaling Pathways and Applications

While specific signaling pathway diagrams involving pyrazoloacridines are not yet prevalent in the literature, their structural similarity to known DNA intercalators and kinase inhibitors suggests potential applications in tracking cellular processes. The development of this compound-based fluorescent probes could enable the visualization of:

-

DNA dynamics: By designing derivatives that exhibit fluorescence upon intercalation into DNA, it may be possible to monitor DNA replication, damage, and repair in real-time.

-

Enzyme activity: Pyrazoloacridines could be functionalized to act as fluorescent reporters for specific enzyme activities, for instance, by designing a probe that is cleaved by a particular enzyme, leading to a change in its fluorescence signal.

-

Drug delivery and localization: Fluorescently tagged this compound-based drugs would allow for the direct visualization of their uptake, distribution, and accumulation within cells and tissues, providing critical information for drug development.

The exploration of the fluorescence properties of pyrazoloacridines is an emerging field with significant potential. The data and protocols presented in this guide offer a foundation for researchers to build upon, paving the way for the development of novel and powerful tools for scientific discovery and therapeutic innovation.

References

Pyrazoloacridine Derivatives as Potential Telomerase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pyrazoloacridine derivatives as a promising class of compounds for cancer therapy through the inhibition of telomerase. It covers their mechanism of action, synthesis, experimental evaluation protocols, and the cellular pathways they modulate.

Introduction: Targeting Telomerase in Cancer

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, protecting them from degradation and fusion.[1] While its activity is suppressed in most somatic cells, it is reactivated in approximately 90% of human tumors, playing a crucial role in enabling the limitless replicative potential that is a hallmark of cancer.[1] This dependency on telomerase for survival makes it an attractive and highly specific target for anticancer drug development.[2]

Pyrazoloacridines, heterocyclic compounds integrating the structural features of pyrazole and acridine moieties, have emerged as a scaffold of interest. Acridine derivatives, in particular, have been designed to inhibit telomerase by stabilizing G-quadruplex structures formed by telomeric DNA.[3] This guide explores the potential of the this compound framework in this context.

Mechanism of Action: G-Quadruplex Stabilization

The primary proposed mechanism for telomerase inhibition by acridine-based compounds involves their interaction with G-quadruplexes. Telomeric DNA, rich in guanine, can fold into these four-stranded secondary structures. The binding and stabilization of the G-quadruplex at the 3'-overhang of the telomere effectively obstructs the telomerase enzyme from accessing its substrate, leading to the inhibition of telomere elongation. This ultimately triggers cellular senescence or apoptosis (programmed cell death).[4][5]

Caption: Mechanism of telomerase inhibition by G-quadruplex stabilization.

General Synthesis of this compound Derivatives

The synthesis of pyrazolo-fused heterocyclic systems can be achieved through various established organic chemistry methodologies. A common approach involves the construction of the pyrazole ring onto a pre-existing acridine or quinoline scaffold, or vice-versa. Multi-component reactions are often employed for efficiency. The diagram below illustrates a generalized, conceptual workflow for synthesizing these derivatives. Specific reaction conditions depend heavily on the desired substitutions.

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

Evaluating the potential of this compound derivatives requires a series of robust in vitro assays to determine telomerase inhibition and cellular effects.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is the gold-standard method for measuring telomerase activity. It is a highly sensitive PCR-based assay composed of two main steps: telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extended products.[6]

Detailed Methodology:

-

Cell Lysate Preparation:

-

Harvest approximately 100,000 to 1,000,000 cells and wash with PBS.

-

Resuspend the cell pellet in an ice-cold lysis buffer (e.g., NP-40 lysis buffer).[7]

-

Incubate on ice for 30 minutes to lyse the cells and release cellular contents, including telomerase.[7]

-

Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. The supernatant contains the active telomerase.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay) for normalization.

-

-

Telomerase Extension Reaction:

-

Prepare a reaction mix on ice containing TRAP buffer, dNTPs, a non-telomeric substrate primer (TS primer), and the cell extract containing telomerase.

-

Add varying concentrations of the test compound (this compound derivative) or vehicle control.

-

Incubate the reaction at a temperature suitable for telomerase activity (e.g., 25-30°C) for 20-40 minutes. During this step, active telomerase adds TTAGGG repeats to the 3' end of the TS primer.[6][7]

-

-

PCR Amplification:

-

Terminate the extension reaction by heating to 95°C for 5 minutes, which inactivates the telomerase.[7]

-

Add a PCR master mix containing Taq polymerase and a reverse primer (e.g., ACX primer).[1] An internal standard control (ITAS) is often included to monitor for PCR inhibition.[8]

-

Perform 25-30 cycles of PCR amplification (e.g., 95°C for 30s, 52-60°C for 30s, 72°C for 30s).[8]

-

-

Detection and Analysis:

-

Resolve the PCR products on a non-denaturing polyacrylamide gel (10-12%).[8]

-

Visualize the products. Active telomerase will produce a characteristic ladder of bands with 6-base pair increments.

-

Quantify the intensity of the ladder using densitometry. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces telomerase activity by 50%, can be calculated by comparing the band intensity in treated samples to the control.[9]

-

Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.

Cell Viability / Cytotoxicity Assay

To determine the effect of the compounds on cancer cell proliferation, standard cytotoxicity assays are performed.

Brief Protocol (MTT Assay):

-

Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of the this compound derivative for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).[10]

Quantitative Data Presentation

The efficacy of telomerase inhibitors is quantified by their IC50 values. Lower IC50 values indicate higher potency. The following table presents representative IC50 values for various pyrazole and acridine derivatives against telomerase and different cancer cell lines, illustrating the data typically generated in such studies.

| Compound Class | Derivative | Target/Assay | Cell Line | IC50 (µM) | Reference |

| Dihydropyrazole | Compound 13i | Telomerase (TRAP) | - | 0.98 | [11] |

| Aryl-2H-pyrazole | Compound 16A | Telomerase (TRAP) | - | 0.9 | [2] |

| Aryl-2H-pyrazole | Compound 16A | Antiproliferative | SGC-7901 | 18.07 | [2] |

| Aryl-2H-pyrazole | Compound 16A | Antiproliferative | B16-F10 | 5.34 | [2] |

| Acridine | Various | Telomerase (TRAP) | - | 1.3 - 8.0 | [3] |

| Pyrazolopyridine | Compound 7b | Cytotoxicity | MCF-7 | 3.58 | [12] |

| Pyrazolopyridine | Compound 7b | Cytotoxicity | PC-3 | 3.60 | [12] |

Downstream Signaling Pathways: Induction of Apoptosis

Inhibition of telomerase in cancer cells with short telomeres leads to telomere dysfunction.[4] This damage is recognized by the cell's DNA damage response (DDR) machinery, often involving the activation of pathways controlled by proteins like p53.[13] Activation of the DDR can halt the cell cycle and, critically, trigger apoptosis (programmed cell death), often through the mitochondrial (intrinsic) pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspase enzymes that execute cell death.[14][15]

Caption: Signaling pathway from telomerase inhibition to apoptosis.